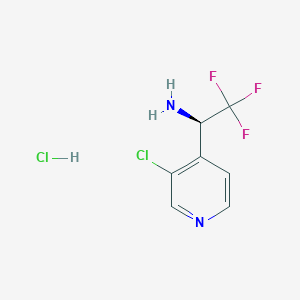
Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group on a propanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, esterification, and hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-amino-3-(5-fluoro-2-oxophenyl)propanoate.
Reduction: 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanol.
Substitution: Various amide or urea derivatives depending on the substituent introduced.
科学的研究の応用
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. It disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells . This compound upregulates mitotic regulatory proteins like BubR1 and Cyclin B1 while downregulating Aurora B, contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Lacks the hydrochloride salt form.
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Different stereochemistry.
Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate: Chlorine instead of fluorine.
Uniqueness
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChIキー |
QWYDJKUUVMGCNN-MRVPVSSYSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)O)N |
正規SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


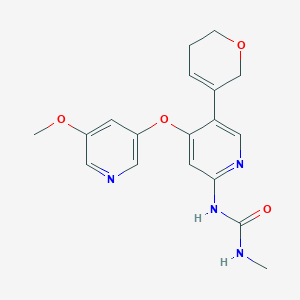
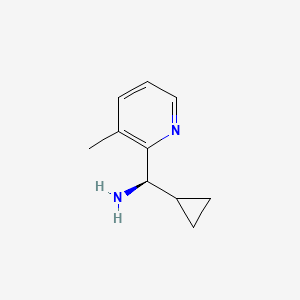
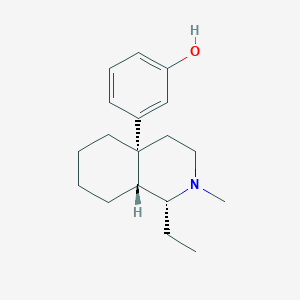
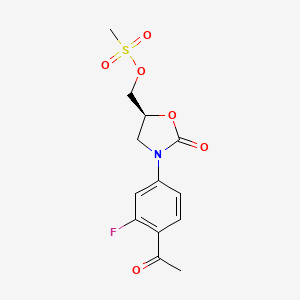
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

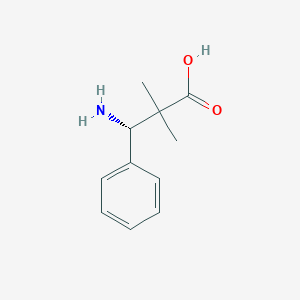
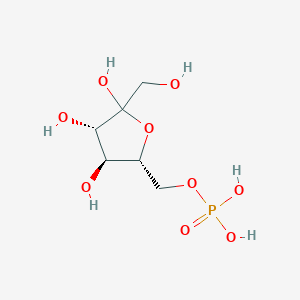
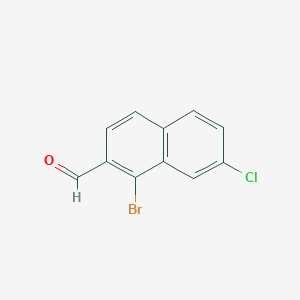
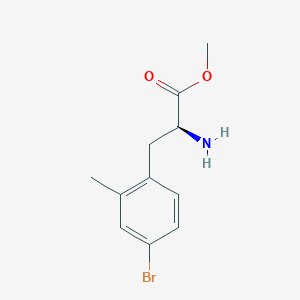
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
